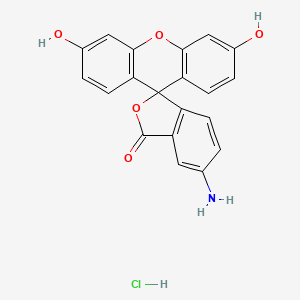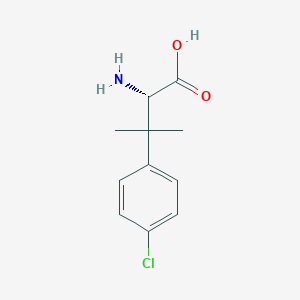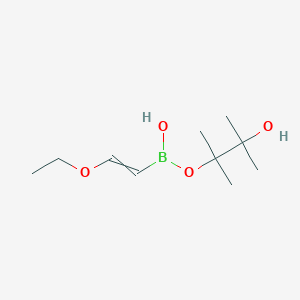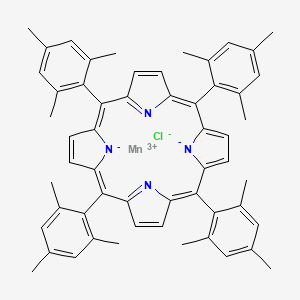![molecular formula C11H12F3N3O3 B13408039 Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- CAS No. 71173-74-5](/img/structure/B13408039.png)
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- is a complex organic compound with a unique structure that includes trifluoromethyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Methylation: Addition of methyl groups to the amine and acetamide functionalities.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A simpler analog with similar trifluoromethyl and acetamide functionalities.
N-Methyltrifluoroacetamide: Another related compound with trifluoromethyl and methyl groups.
Uniqueness
This comprehensive overview highlights the significance of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- in various scientific domains
Propriétés
Numéro CAS |
71173-74-5 |
|---|---|
Formule moléculaire |
C11H12F3N3O3 |
Poids moléculaire |
291.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12F3N3O3/c1-15-9-4-3-8(17(19)20)5-7(9)6-16(2)10(18)11(12,13)14/h3-5,15H,6H2,1-2H3 |
Clé InChI |
SRHCNVZNWRKMFN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)[N+](=O)[O-])CN(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)







